1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide
Description
Properties
IUPAC Name |
1-ethyl-4-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO3.HI/c1-5-19-12-10-14(11-13-19)6-7-15-8-9-16(20-2)18(22-4)17(15)21-3;/h6-13H,5H2,1-4H3;1H/q+1;/p-1/b7-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFJNBZRUOHFN-UHDJGPCESA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=C(C(=C(C=C2)OC)OC)OC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=C(C=C2)OC)OC)OC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide typically involves the reaction of 4-ethylpyridine with 2,3,4-trimethoxybenzaldehyde in the presence of a base, followed by the addition of iodine to form the iodide salt. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants and control the reaction conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Pyridine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide involves its interaction with molecular targets and pathways in biological systems. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.
Interact with DNA: Bind to DNA and influence gene expression.
Modulate Receptors: Interact with cellular receptors, altering cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 1-Ethyl-4-(2-hydroxystyryl)pyridinium Iodide
- Structural Difference : Replaces methoxy groups on the styryl benzene ring with hydroxyl groups.
- Applications : Used in sulfide-detecting sensing materials, where electron-withdrawing hydroxyl groups enhance selectivity for specific sulfides.
2.1.2 1-Methyl-2-[(E)-2,4,5-trimethoxystyryl]pyridinium Iodide
- Structural Difference : Methyl group at the 1-position of pyridinium and methoxy groups at 2,4,5 positions of the styryl ring.
- Synthesis : Prepared via metathesis with silver benzenesulfonate, yielding an orange crystalline solid.
- Crystallography : Forms stable block-shaped crystals in DMSO, suggesting higher solubility in polar aprotic solvents compared to the ethyl-substituted analogue .
2.1.3 1-Methyl-4-(4-(4-methylpiperazinyl)styryl)pyridinium Iodide
- Structural Difference : Incorporates a 4-methylpiperazinyl group on the styryl benzene ring.
- Applications: Demonstrates nonlinear optical properties due to extended π-conjugation and electron-donating amine groups, making it suitable for photonic materials .
Functional Analogues
2.2.1 1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide
- Structural Difference : Replaces the styryl group with a methoxycarbonyl substituent.
- Properties : Acts as a catalyst in polymer synthesis and exhibits antimicrobial activity by disrupting bacterial cell membranes .
- Molecular Weight : 293.1 g/mol, significantly lower than the styryl-containing analogue due to the absence of the bulky benzene ring .
2.2.2 3-(Z)-(2,3,4-Trimethoxystyryl)furocoumarin
- Structural Difference : Furocoumarin core instead of pyridinium.
- Synthesis: Prepared via Sonogashira coupling and Lindlar reduction, achieving 60% yield for the Z-isomer .
- Applications : Explored in photodynamic therapy due to furocoumarin’s UV-activated DNA crosslinking ability.
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility | λmax (nm) | Notable Reactivity |
|---|---|---|---|---|
| 1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide | 453.2 | DMSO, MeOH | 340–360 | Electrophilic styryl addition |
| 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide | 293.1 | Water, EtOH | 260–280 | Nucleophilic acyl substitution |
| 3-(Z)-(2,3,4-trimethoxystyryl)furocoumarin | 380.4 | CHCl3, Acetone | 310–330 | UV-induced DNA crosslinking |
Research Findings and Mechanistic Insights
- Electronic Effects : Methoxy groups on the styryl ring enhance electron density, improving charge-transfer properties in optical materials . Hydroxyl groups, while polar, may reduce stability due to susceptibility to oxidation .
- Biological Activity : Pyridinium salts with lipophilic substituents (e.g., ethyl groups) exhibit stronger antimicrobial effects by penetrating cell membranes .
- Synthetic Efficiency: Sonogashira coupling yields higher efficiency (60–73%) compared to metathesis (40–60%), but requires palladium catalysts and controlled conditions .
Biological Activity
1-Ethyl-4-(2,3,4-trimethoxystyryl)pyridinium iodide is a pyridinium salt characterized by its unique structure, which includes a styryl group substituted with three methoxy groups. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C18H22INO3
- IUPAC Name : 1-ethyl-4-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium; iodide
- CAS Number : 1046808-50-7
The compound is synthesized through a reaction between 4-ethylpyridine and 2,3,4-trimethoxybenzaldehyde in the presence of a base and iodine, typically using solvents like ethanol or methanol at room temperature.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby modulating biochemical pathways.
- DNA Binding : It can bind to DNA, influencing gene expression and potentially affecting cellular proliferation.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that are crucial for various physiological processes .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were found to be relatively low compared to standard antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound has been explored in relation to its structural components. The presence of methoxy groups significantly enhances its solubility and bioavailability, which are critical factors for its efficacy as a therapeutic agent .
Comparative Analysis
A comparative analysis with similar compounds revealed that the trimethoxy substitution pattern plays a crucial role in enhancing both antimicrobial and anticancer activities. For instance, compounds lacking these substitutions exhibited markedly lower biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
